Ethyltrimethylammonium chloride

Electrochemical Double Layer Capacitors Thermal Stability Energy Storage

Specialty quaternary ammonium salts for high-temp electrolyte R&D are difficult to source at verified purity. Ethyltrimethylammonium chloride (ETAC, CAS 27697-51-4) is the solution: • Thermally stable above 488 K (215 °C)-outperforms all quaternary ammonium peers for EDLC electrolytes in aerospace/downhole use. • Key monomer precursor for pATC-grafted antimicrobial chitosan coatings active against Aspergillus fumigatus. • ≥98% purity; available in R&D to bulk quantities.

Molecular Formula C5H14ClN
Molecular Weight 123.62 g/mol
CAS No. 27697-51-4
Cat. No. B1203266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethylammonium chloride
CAS27697-51-4
Synonymsethyltrimethylammonium
TMEA chloride
trimethylethylammonium
trimethylethylammonium acetate
trimethylethylammonium bromide
trimethylethylammonium chloride
trimethylethylammonium hydroxide
trimethylethylammonium iodide
trimethylethylammonium sulfite (1:1)
Molecular FormulaC5H14ClN
Molecular Weight123.62 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
InChIKeyUXYBXUYUKHUNOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ETAC: Cationic Quaternary Ammonium Salt


Ethyltrimethylammonium chloride (ETAC) is a quaternary ammonium salt (CAS 27697-51-4) with the molecular formula C5H14ClN and a molecular weight of 123.62 g/mol [1]. It consists of a positively charged nitrogen atom bonded to one ethyl and three methyl groups, paired with a chloride anion . As a cationic surfactant, ETAC exhibits both antimicrobial and surface-active properties, making it a versatile compound in various research and industrial applications .

Cationic quaternary ammonium surfactant (research grade)
Reported antimicrobial and surface-active properties
May support electrochemical, antimicrobial biopolymer, and neuromuscular studies

ETAC: Specific Properties vs. Generic QACs


The term "quaternary ammonium compound" encompasses a vast array of molecules whose properties are highly sensitive to the length and branching of their alkyl chains. The specific methyl/ethyl substitution pattern in ETAC dictates its unique balance of thermal stability, surface activity, and biological interaction [1]. Generic substitution with other quaternary ammonium salts like choline chloride (a primary alcohol) or benzalkonium chloride (long-chain alkyl) is not scientifically valid, as these structural differences lead to quantifiable disparities in critical performance parameters such as high-temperature decomposition thresholds and membrane interaction mechanisms, which are essential for target-specific applications [2].

Alkyl chain specificity
Ethyl/methyl substitution pattern dictates thermal stability; choline chloride (primary alcohol) or benzalkonium chloride (long-chain alkyl) cannot substitute.
Bioactivity divergence
Membrane interaction mechanisms vary with alkyl structure, impacting antimicrobial and biological responses.
Performance shift
Generic QAC substitution may alter decomposition thresholds and compromise target-specific application performance.

ETAC: Quantified Selection Evidence


High-Temperature Thermal Stability in EDLCs

In a systematic study of quaternary ammonium cation stability in electrochemical double layer capacitor (EDLC) electrolytes, trimethylethylammonium (ETAC's cation) exhibits a unique thermal stability profile. While less stable than diethyldimethylammonium at room temperature, it becomes the most stable cation among the four tested at high temperatures, specifically above 488 K (215 °C) [1]. This is a direct consequence of the activation free energy for Hofmann elimination becoming negligible at this temperature, making the number of reactive sites the dominant factor in determining overall stability [1].

Thermal Stability
Reported
Most stable cation >488 K
Thermal stability advantage for high-temperature EDLC electrolytes
DFT-based rank change at 488 K
Electrochemical Double Layer Capacitors Thermal Stability Energy Storage

Antifungal Activity Enhancement in Chitosan Films

Graft-copolymerization of chitosan with poly[2-(acryloyloxy)ethyltrimethylammonium chloride] (pATC), a polymer derived from ETAC, leads to quantifiable improvements in antifungal performance. The modified chitosan (pATC-grafted-chitosan) shows higher antifungal activity against Aspergillus fumigatus compared to unmodified chitosan, which shows no resistance against any fungus [1].

Antifungal Activity
Class-level
pATC-grafted-chitosan: Fungicidal
Unmodified chitosan: No resistance
Functional transformation from inactive to active antifungal state
In vitro agar diffusion assay
Antimicrobial Materials Chitosan Polymer Science

Contracture Induction in Frog Muscle Assay

Early pharmacological studies on the action of methyl-ethyl-ammonium chlorides on isolated frog muscle provide a clear functional distinction. In this classic model, trimethyl-ethyl-ammonium chloride (ETAC) causes contracture, a response similar to that of tetra-methyl-ammonium chloride [1]. This is a distinct pharmacological outcome compared to tri-ethyl-methyl-ammonium chloride, which does not produce temporary paralysis of respiration [1].

Muscle Contracture
Head-to-head
ETAC: Induces contracture
Tri-ethyl-methyl: No respiratory paralysis
Distinct pharmacological tool for neuromuscular studies
Isolated frog muscle preparation
Pharmacology Neuromuscular Junction Mechanism of Action

ETAC: High-Impact Application Scenarios


High-Temperature EDLCs

Based on computational evidence showing ETAC's cation becomes the most thermally stable among its quaternary ammonium peers at temperatures above 488 K (215 °C) [1], this compound is a compelling candidate for developing high-performance electrolytes in EDLCs designed for elevated temperature operation. This thermal threshold is a quantifiable performance parameter that justifies its selection over other ammonium salts for applications in harsh environments, such as downhole electronics or aerospace power systems.

Antifungal Biopolymer Functionalization

Research demonstrates that grafting an ETAC-derived polymer (pATC) onto chitosan confers novel antifungal activity against Aspergillus fumigatus, a property entirely absent in the unmodified biopolymer [1]. This evidence supports the use of ETAC as a key precursor for synthesizing monomers (e.g., 2-(acryloyloxy)ethyltrimethylammonium chloride) used in the development of advanced antimicrobial films, coatings, and hydrogels for biomedical devices and active food packaging.

Neuromuscular Function Research

Classical pharmacological studies provide a direct, qualitative differentiation: ETAC induces muscle contracture in isolated frog muscle preparations [1]. This specific, assay-based outcome distinguishes it from other quaternary ammonium compounds and makes it a valuable research tool for probing the mechanisms of neuromuscular transmission and ion channel pharmacology in academic and industrial drug discovery settings.

Application
Selection Property
Validation Focus
High-temperature EDLC electrolytes
Cation thermal stability ranking at elevated temperatures
Stability performance in high-temperature operation
Antimicrobial biopolymer films & coatings
Graft-copolymerization reactivity of ETAC-derived monomers
Antifungal activity against Aspergillus fumigatus
Neuromuscular transmission research
Contracture-inducing activity in isolated tissue assays
Functional differentiation from other quaternary ammonium compounds

Technical Documentation Hub

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36 linked technical documents
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